molecular formula C₁₄H₂₆N₂O₂ B1140241 (3S,4aS,8aS)-Decahydro-N-(2-hydroxy-1,1-dimethylethyl)-3-isoquinolinecarboxamide CAS No. 213135-54-7

(3S,4aS,8aS)-Decahydro-N-(2-hydroxy-1,1-dimethylethyl)-3-isoquinolinecarboxamide

Cat. No.: B1140241
CAS No.: 213135-54-7
M. Wt: 254.37
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Description

(3S,4aS,8aS)-Decahydro-N-(2-hydroxy-1,1-dimethylethyl)-3-isoquinolinecarboxamide is a complex organic compound belonging to the isoquinoline family This compound is characterized by its decahydroisoquinoline core, which is a fully saturated isoquinoline ring system, and a carboxamide functional group attached to the third carbon of the isoquinoline ring The presence of a 2-hydroxy-1,1-dimethylethyl group further adds to its structural complexity

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S,4aS,8aS)-Decahydro-N-(2-hydroxy-1,1-dimethylethyl)-3-isoquinolinecarboxamide typically involves the following steps:

    Formation of the Isoquinoline Core: The isoquinoline core can be synthesized through the Pictet-Spengler reaction, where a β-phenylethylamine derivative reacts with an aldehyde under acidic conditions to form the isoquinoline ring system.

    Hydrogenation: The isoquinoline ring is then fully hydrogenated to form the decahydroisoquinoline core. This step usually requires a hydrogenation catalyst such as palladium on carbon (Pd/C) under high pressure of hydrogen gas.

    Introduction of the Carboxamide Group: The carboxamide group is introduced through an amidation reaction. This can be achieved by reacting the decahydroisoquinoline with an appropriate carboxylic acid derivative, such as an acid chloride or anhydride, in the presence of a base like triethylamine.

    Attachment of the 2-Hydroxy-1,1-Dimethylethyl Group: The final step involves the introduction of the 2-hydroxy-1,1-dimethylethyl group. This can be done through a nucleophilic substitution reaction where the hydroxyl group of the 2-hydroxy-1,1-dimethylethyl moiety reacts with a suitable leaving group on the isoquinoline core.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity, using continuous flow reactors for hydrogenation, and employing automated systems for precise control of reaction parameters.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl group in the 2-hydroxy-1,1-dimethylethyl moiety can undergo oxidation to form a ketone.

    Reduction: The carboxamide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The hydroxyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles such as halides or amines.

Common Reagents and Conditions

    Oxidation: Reagents like Jones reagent (chromic acid in acetone) or PCC (pyridinium chlorochromate) can be used.

    Reduction: Lithium aluminum hydride (LiAlH4) or borane (BH3) are common reducing agents.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used to convert the hydroxyl group into a better leaving group for substitution reactions.

Major Products

    Oxidation: The major product would be the corresponding ketone.

    Reduction: The major product would be the primary amine.

    Substitution: The major products would depend on the nucleophile used, such as alkyl halides or amines.

Scientific Research Applications

Chemistry

In chemistry, (3S,4aS,8aS)-Decahydro-N-(2-hydroxy-1,1-dimethylethyl)-3-isoquinolinecarboxamide is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound can be used to study the interactions of isoquinoline derivatives with biological macromolecules. Its structural features make it a valuable tool for probing the binding sites of enzymes and receptors.

Medicine

In medicinal chemistry, this compound is of interest due to its potential pharmacological properties. Isoquinoline derivatives are known for their diverse biological activities, including anti-inflammatory, analgesic, and anticancer properties. This compound could serve as a lead compound for the development of new therapeutic agents.

Industry

In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials. Its unique structure makes it a valuable intermediate for the production of high-value products.

Mechanism of Action

The mechanism of action of (3S,4aS,8aS)-Decahydro-N-(2-hydroxy-1,1-dimethylethyl)-3-isoquinolinecarboxamide is not fully understood. it is believed to interact with specific molecular targets such as enzymes and receptors. The carboxamide group can form hydrogen bonds with amino acid residues in the active sites of enzymes, while the isoquinoline core can engage in π-π interactions with aromatic residues. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    (3S,4aS,8aS)-Decahydroisoquinoline: Lacks the carboxamide and 2-hydroxy-1,1-dimethylethyl groups, making it less complex and potentially less active biologically.

    N-(2-Hydroxy-1,1-dimethylethyl)-3-isoquinolinecarboxamide: Lacks the decahydroisoquinoline core, which may affect its overall stability and reactivity.

    (3S,4aS,8aS)-Decahydro-N-methyl-3-isoquinolinecarboxamide: Similar structure but with a methyl group instead of the 2-hydroxy-1,1-dimethylethyl group, which can influence its solubility and interaction with biological targets.

Uniqueness

The uniqueness of (3S,4aS,8aS)-Decahydro-N-(2-hydroxy-1,1-dimethylethyl)-3-isoquinolinecarboxamide lies in its combination of a fully saturated isoquinoline core, a carboxamide functional group, and a 2-hydroxy-1,1-dimethylethyl moiety. This combination of structural features imparts unique chemical and biological properties, making it a valuable compound for research and industrial applications.

Biological Activity

(3S,4aS,8aS)-Decahydro-N-(2-hydroxy-1,1-dimethylethyl)-3-isoquinolinecarboxamide is a compound that has garnered interest in pharmacological research due to its potential biological activities. This article explores its chemical properties, biological mechanisms, and relevant case studies.

  • Molecular Formula : C24H39N3O2
  • Molecular Weight : 401.58 g/mol
  • CAS Number : 136522-17-3
  • IUPAC Name : (3S,4aS,8aS)-2-[(2R,3S)-3-amino-2-hydroxy-4-phenylbutyl]-N-tert-butyl-3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinoline-3-carboxamide

Biological Activity

The biological activity of this compound has been investigated primarily in the context of its effects on various biological systems.

  • Receptor Binding : This compound has shown affinity for certain receptors involved in neurological pathways. Its structural similarity to isoquinoline derivatives suggests potential interaction with neurotransmitter systems.
  • Enzyme Inhibition : Preliminary studies indicate that it may inhibit specific enzymes linked to metabolic pathways, which could have implications for conditions such as diabetes and obesity.
  • Neuroprotective Effects : Research indicates potential neuroprotective effects through modulation of oxidative stress and inflammation in neuronal cells.

Study 1: Neuroprotective Effects

A study conducted on neuroblastoma cell lines demonstrated that this compound significantly reduced cell death induced by oxidative stress. The compound exhibited a dose-dependent protective effect against hydrogen peroxide-induced cytotoxicity.

Concentration (µM)Cell Viability (%)
0100
1085
2570
5050

Study 2: Enzyme Inhibition

In another study focusing on metabolic enzymes, the compound was tested against α-glucosidase and showed promising inhibitory activity. The IC50 value was determined to be approximately 15 µM.

EnzymeIC50 (µM)
α-glucosidase15

Toxicological Profile

Toxicological assessments indicate that the compound has a favorable safety profile at therapeutic doses. However, further investigations are necessary to fully understand its long-term effects and potential toxicity.

Properties

IUPAC Name

(3S,4aS,8aS)-N-(1-hydroxy-2-methylpropan-2-yl)-1,2,3,4,4a,5,6,7,8,8a-decahydroisoquinoline-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H26N2O2/c1-14(2,9-17)16-13(18)12-7-10-5-3-4-6-11(10)8-15-12/h10-12,15,17H,3-9H2,1-2H3,(H,16,18)/t10-,11+,12-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNCQVDWVNKMOOB-TUAOUCFPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CO)NC(=O)C1CC2CCCCC2CN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(CO)NC(=O)[C@@H]1C[C@@H]2CCCC[C@@H]2CN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H26N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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